molecular formula C9H15NO2 B3236900 Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 1378569-87-9

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No. B3236900
CAS RN: 1378569-87-9
M. Wt: 169.22
InChI Key: WOWYWKFLNLXEHU-UHFFFAOYSA-N
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Description

“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a chemical compound with the IUPAC name “methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate”. It has a molecular weight of 169.22 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate”, often involves the reaction of amines with other organic compounds. For instance, the reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent led to the formation of a dienamine product, which was then isomerized under mild conditions to give a pyrrole derivative .


Molecular Structure Analysis

The InChI code for “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is 1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3 . This indicates the arrangement of atoms and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, the reaction between methyl-2,5-dioxopyrrolidine-1-carboxylate and Petasis reagent led to the formation of a dienamine product, which was then isomerized under mild conditions to give a pyrrole derivative .


Physical And Chemical Properties Analysis

“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate and its derivatives are integral in various synthetic chemical processes. For instance, a study by Seo Won-Jun et al. (1994) reported the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, which have applications in developing heterocyclic compounds (Seo Won-Jun et al., 1994). Similarly, Yi‐Feng Wang et al. (2012) developed a method for copper-catalyzed aerobic methyl/methylene oxygenation of substituted pyrroles, which is significant for synthesizing carbonyl indoles and pyrroles (Wang et al., 2012).

Development of Novel Compounds

Research by Griffin et al. (2012) demonstrates the use of methyleneaziridines, leading to the creation of cis-octahydrocyclopenta[c]pyrroles with multiple stereocentres, highlighting the complexity and versatility of this compound in creating novel chemical structures (Griffin et al., 2012).

Supramolecular Chemistry

In the field of supramolecular chemistry, research by Borman et al. (2011) indicates the role of meso-Octamethylcalix[4]pyrrole (C4P) in enhancing sulfate selectivity in solvent extraction processes. This study showcases the potential of methyl octahydrocyclopenta[c]pyrrole-1-carboxylate derivatives in advanced chemical separation techniques (Borman et al., 2011).

Catalysis and Green Chemistry

Fan et al. (2008) discussed the green synthesis of methyl pyrrole-1-carboxylate using solid base catalysts, illustrating the role of pyrrole derivatives in eco-friendly chemical processes (Fan et al., 2008).

Future Directions

Pyrrole derivatives, including “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate”, have diverse biological activities and are considered potential sources of biologically active compounds . Therefore, the future directions in the research of this compound could involve exploring its potential therapeutic applications and optimizing its synthesis process.

properties

IUPAC Name

methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWYWKFLNLXEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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